molecular formula C25H26N2O7S B5137237 ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B5137237
M. Wt: 498.5 g/mol
InChI Key: DPJIMRGPIVUQQP-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "EDG" and is a derivative of benzoic acid. This compound has garnered significant interest due to its potential therapeutic effects and its ability to interact with certain biological pathways.

Mechanism of Action

The mechanism of action of EDG involves its ability to inhibit the activity of certain enzymes, such as PI3K and AKT, which play a critical role in cell signaling and proliferation. By inhibiting these enzymes, EDG can disrupt the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
EDG has been shown to have a range of biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of EDG is its ability to selectively target certain biological pathways, which can make it a useful tool for studying specific cellular processes. However, its complex synthesis method and limited solubility can make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for research on EDG, including its potential as a therapeutic agent for cancer and other diseases, its use as a tool for studying cellular signaling pathways, and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of EDG and its potential applications in scientific research.

Synthesis Methods

The synthesis of EDG involves the reaction of 4-aminobenzoic acid with N-phenylsulfonyl glycine, followed by the addition of 3,4-dimethoxyaniline and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

EDG has been studied for its potential therapeutic effects in a variety of areas, including cancer treatment, inflammation, and neurological disorders. Its ability to interact with certain biological pathways, such as the PI3K/AKT/mTOR pathway, has made it an attractive target for drug development.

properties

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-4-34-25(29)18-10-12-19(13-11-18)26-24(28)17-27(35(30,31)21-8-6-5-7-9-21)20-14-15-22(32-2)23(16-20)33-3/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJIMRGPIVUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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